molecular formula C12H24O B15324504 1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol CAS No. 106615-13-8

1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol

Cat. No.: B15324504
CAS No.: 106615-13-8
M. Wt: 184.32 g/mol
InChI Key: NDAYTACHSTVSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol is a tertiary alcohol with a cyclohexane ring structure. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a methyl group and a 2-methylbutan-2-yl group. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 2-methylbutan-2-yl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides, ethers

Scientific Research Applications

1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting their properties and dynamics.

Comparison with Similar Compounds

1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol can be compared with other similar compounds such as:

    Cyclohexanol: A simpler alcohol with a cyclohexane ring and a single hydroxyl group.

    2-Methylcyclohexanol: A cyclohexanol derivative with a methyl group substitution.

    2-Methyl-2-butanol: A tertiary alcohol with a similar branched structure but without the cyclohexane ring.

The uniqueness of this compound lies in its combination of a cyclohexane ring with a branched alkyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

106615-13-8

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

1-methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H24O/c1-5-11(2,3)10-8-6-7-9-12(10,4)13/h10,13H,5-9H2,1-4H3

InChI Key

NDAYTACHSTVSNU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCCCC1(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.